molecular formula C14H9N7O2S B2860560 N-(4-(furan-2-yl)thiazol-2-yl)-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide CAS No. 1448055-00-2

N-(4-(furan-2-yl)thiazol-2-yl)-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide

Cat. No.: B2860560
CAS No.: 1448055-00-2
M. Wt: 339.33
InChI Key: CEWZFXGSKAYTHN-UHFFFAOYSA-N
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Description

N-(4-(furan-2-yl)thiazol-2-yl)-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide is a useful research compound. Its molecular formula is C14H9N7O2S and its molecular weight is 339.33. The purity is usually 95%.
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Biological Activity

N-(4-(furan-2-yl)thiazol-2-yl)-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide (CAS Number: 1448055-00-2) is an organic compound characterized by a complex structure that includes multiple heterocyclic rings. This compound has garnered interest in medicinal chemistry due to its potential biological activities , particularly its antimicrobial, antifungal, and anticancer properties.

Chemical Structure and Properties

The molecular formula of the compound is C14H9N7O2SC_{14}H_9N_7O_2S, with a molecular weight of 339.33 g/mol. The structure features a pyridazine core substituted with a carboxamide group, a triazole ring, and a thiazole derivative containing a furan moiety. The presence of these diverse functional groups suggests potential for varied biological activity and applications in medicinal chemistry.

PropertyValue
Molecular FormulaC₁₄H₉N₇O₂S
Molecular Weight339.33 g/mol
CAS Number1448055-00-2

Antimicrobial and Antifungal Activities

Research indicates that compounds with triazole and thiazole moieties often exhibit significant antimicrobial and antifungal activities. For instance, similar compounds have shown effectiveness against various pathogens, including bacteria and fungi. The unique structure of this compound may enhance its efficacy compared to simpler analogs .

Case Study: Antifungal Activity
In comparative studies involving derivatives of triazoles and thiazoles, compounds similar to N-(4-(furan-2-yl)thiazol-2-yl)-6-(1H-1,2,4-triazol-1-yl)pyridazine exhibited significant antifungal activity against Candida species and Aspergillus species. The specific mechanisms often involve disruption of fungal cell membrane integrity and inhibition of ergosterol biosynthesis .

Anticancer Potential

The compound has also been evaluated for its anticancer properties. Preliminary studies suggest that it may inhibit the growth of various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.

Table: Anticancer Activity Against Various Cell Lines

Cell LineIC₅₀ (µM)Mechanism of Action
MCF712.50Apoptosis induction
A54926.00Cell cycle arrest
NCI-H46042.30Inhibition of proliferation

These findings align with the broader pharmacological profile of nitrogen-based heterocycles, which are recognized for their potential as anticancer agents .

The biological activity of this compound is likely attributed to its ability to interact with specific biological targets:

  • Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in microbial resistance mechanisms.
  • Molecular Docking Studies : Computational studies suggest that the compound binds effectively to target proteins associated with cancer proliferation and survival pathways .

Properties

IUPAC Name

N-[4-(furan-2-yl)-1,3-thiazol-2-yl]-6-(1,2,4-triazol-1-yl)pyridazine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9N7O2S/c22-13(9-3-4-12(20-19-9)21-8-15-7-16-21)18-14-17-10(6-24-14)11-2-1-5-23-11/h1-8H,(H,17,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEWZFXGSKAYTHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C2=CSC(=N2)NC(=O)C3=NN=C(C=C3)N4C=NC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9N7O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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